molecular formula C6H10ClN3 B1403714 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1389264-31-6

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Cat. No.: B1403714
CAS No.: 1389264-31-6
M. Wt: 159.62 g/mol
InChI Key: JYYAGGWXWLOABC-UHFFFAOYSA-N
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Description

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyrrole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

Uniqueness

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-4-5-2-7-3-6(5)9-8-4;/h7H,2-3H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYAGGWXWLOABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=NN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-96-0
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-3-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 2
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 3
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 4
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 5
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 6
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

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